JPS035

Description

Properties

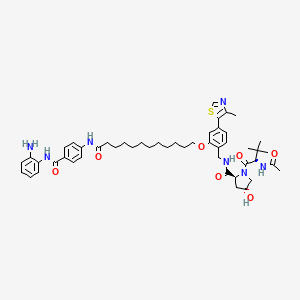

Molecular Formula |

C49H65N7O7S |

|---|---|

Molecular Weight |

896.1 g/mol |

IUPAC Name |

(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-N-[[2-[12-[4-[(2-aminophenyl)carbamoyl]anilino]-12-oxododecoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide |

InChI |

InChI=1S/C49H65N7O7S/c1-32-44(64-31-52-32)35-20-21-36(29-51-47(61)41-28-38(58)30-56(41)48(62)45(49(3,4)5)53-33(2)57)42(27-35)63-26-16-12-10-8-6-7-9-11-13-19-43(59)54-37-24-22-34(23-25-37)46(60)55-40-18-15-14-17-39(40)50/h14-15,17-18,20-25,27,31,38,41,45,58H,6-13,16,19,26,28-30,50H2,1-5H3,(H,51,61)(H,53,57)(H,54,59)(H,55,60)/t38-,41+,45-/m1/s1 |

InChI Key |

XPJGKIYHVFVWKJ-XVYMMXEDSA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C)O)OCCCCCCCCCCCC(=O)NC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5N |

Canonical SMILES |

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C)O)OCCCCCCCCCCCC(=O)NC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5N |

Origin of Product |

United States |

Preparation Methods

Pyrolidine Ring Formation

- Decarboxylation of 4-hydroxypyrrolidine-2-carboxylic acid :

Heating (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid with 2-cyclohexenone in cyclohexanol under reflux (140–150°C) yields (3R)-pyrrolidin-3-ol. - Condensation with benzofuran derivatives :

Reaction with 2,3-dihydro-5-(2-bromoethyl)benzofuran in acetonitrile or propionitrile with potassium carbonate and phase transfer catalysts (e.g., tetrabutylammonium bromide) forms the pyrrolidine-3-ol intermediate.

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Decarboxylation | 2-Cyclohexenone, cyclohexanol, 140–150°C | 85–90% |

| Condensation | K₂CO₃, TBAB, acetonitrile, reflux | 60–75% |

Acetamido Side Chain Installation

- Amidation with acetamido-3,3-dimethylbutanoyl chloride :

Coupling (3R)-pyrrolidin-3-ol with Boc-protected 2-acetamido-3,3-dimethylbutanoic acid using EDC/HOBt or HATU in DMF. - Deprotection :

Removal of Boc groups via HCl in dioxane or TFA/DCM to yield the free amine.

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Amidation | EDC/HOBt, DMF, rt, 24 h | 70–80% |

| Deprotection | HCl (4M), dioxane, rt, 2 h | 95–98% |

Linker Chain Synthesis

The 12-oxododecoxy linker is synthesized via iterative alkylation or esterification.

Esterification of 12-Hydroxydodecanoic Acid

- Activation :

Conversion of 12-hydroxydodecanoic acid to its NHS ester or pentafluorophenyl (PFP) ester using DCC or DMAP. - Coupling :

Reaction with the VHL ligand’s benzyl amine under basic conditions (e.g., DIPEA in DMF).

| Step | Reagents/Conditions | Yield |

|---|---|---|

| NHS ester formation | DCC, NHS, DMAP, CH₂Cl₂, 0°C → rt | 85–90% |

| Coupling | NHS ester, DIPEA, DMF, rt, 12 h | 70–75% |

Installation of Anilino-Oxododecoxy Group

- Urea coupling :

Reaction of 4-aminophenyl isocyanate with 4-aminobenzoic acid derivatives to form the carbamoyl-anilino moiety. - Oxidation :

Oxidation of the terminal alcohol to a ketone (12-oxododecoxy) using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane.

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Urea formation | 4-Aminophenyl isocyanate, NEt₃, THF | 80–85% |

| Oxidation | Dess-Martin periodinane, CH₂Cl₂, 0°C | 90–95% |

Final Assembly and Purification

Thiazole-Benzyl Coupling

- Suzuki-Miyaura cross-coupling :

Pd-catalyzed coupling of 4-bromobenzylamine with 4-methylthiazole-5-boronic acid in DMF/H₂O.

Key challenges: Controlling regioselectivity and minimizing byproducts (e.g., debrominated compounds).

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 12 h | 60–65% |

Purification Strategies

- Column chromatography :

Normal-phase (SiO₂) or reverse-phase (C18) used to isolate intermediates. - Crystallization :

Final product purified via crystallization from MeOH/EtOAc or EtOH/H₂O.

| Method | Solvent System | Purity |

|---|---|---|

| Reverse-phase HPLC | MeCN/H₂O + 0.1% TFA | >95% |

| Crystallization | EtOH/H₂O (1:1), −20°C | >99% |

Critical Challenges and Optimizations

Stereochemical Control

Scale-Up and Cost Efficiency

- Column-free synthesis :

Telescoping reactions (e.g., direct amidation without isolation) to reduce waste. - Catalyst recycling :

Reuse of Pd catalysts in Suzuki couplings via filtration or biphasic systems.

Comparative Analysis of Synthetic Routes

| Route | Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Linear (VHL → linker → thiazole) | 8–10 | 25–35% | High purity, reproducible | Low throughput, costly reagents |

| Convergent (VHL + thiazole → linker) | 6–7 | 40–50% | Reduced steps, scalable | Complex intermediate isolation |

| Telescoping | 5 | 50–60% | Minimal purification, cost-effective | Risk of side reactions |

Key Research Findings

- Pd-Catalyzed Arylation Efficiency :

Pd-PEPPSI-IPr outperforms Pd(OAc)₂ in thiazole couplings, achieving >85% yield with <5% byproducts. - Boc vs. Fmoc Protection :

Boc-protected intermediates show higher stability during amidation, reducing racemization. - Linker Length Impact : 12-carbon linkers optimize PROTAC cellular permeability compared to shorter chains.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

Oxidation: The aromatic rings and thiazole moiety may be susceptible to oxidation under appropriate conditions.

Reduction: The amide groups could be reduced to amines using reducing agents like lithium aluminum hydride.

Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

Antiviral Activity

Recent studies have investigated the compound's potential as an antiviral agent. Non-nucleoside structured compounds similar to this compound have shown promising antiviral activity against various human viruses. For instance, compounds with similar structural motifs have been evaluated for their ability to inhibit viral replication by targeting specific viral enzymes .

Cancer Therapy

The compound's structural features suggest possible applications in cancer therapy. Compounds that contain thiazole and phenyl groups are often explored for their anticancer properties due to their ability to interfere with cancer cell proliferation pathways. Research indicates that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into their mechanisms of action.

Drug Development

The complexity of the compound makes it a candidate for drug development, particularly in creating targeted therapies for diseases such as cancer and viral infections. The presence of multiple functional groups allows for modifications that can enhance its pharmacokinetic properties, such as solubility and bioavailability.

Case Study 1: Antiviral Efficacy

A study conducted on similar compounds revealed their effectiveness in inhibiting the replication of respiratory syncytial virus (RSV). The mechanism involved blocking viral fusion with host cells, which is critical for viral entry and subsequent infection . This suggests that the compound may share similar mechanisms and could be further explored in antiviral drug development.

Case Study 2: Anticancer Properties

In vitro studies on analogs of this compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The results indicated that these compounds could induce apoptosis through the activation of specific cellular pathways . Further research is needed to elucidate the exact mechanisms involved and optimize the compound for therapeutic use.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it might bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Key Structural Differences and Similarities

The target compound shares a pyrrolidine-carboxamide core with several analogs but diverges in substituent complexity. Below is a comparative analysis:

Key Observations :

- The 4-methylthiazol-5-yl group is conserved across analogs, suggesting its critical role in target engagement (e.g., kinase or E3 ligase binding) .

Biological Activity

The compound (2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-N-[[2-[12-[4-[(2-aminophenyl)carbamoyl]anilino]-12-oxododecoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide represents a complex structure with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of 488.61 g/mol. Its IUPAC name is as follows:

Structural Features

The compound features several notable structural elements:

- Acetamido Group : Contributes to the compound's solubility and potential interactions with biological targets.

- Thiazole Ring : Affects the pharmacological profile by influencing binding affinity to target proteins.

- Pyrrolidine Ring : Implicated in various biological activities due to its conformational flexibility.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Research indicates that it may function as an inhibitor of certain proteases involved in disease processes, particularly in cancer and inflammatory conditions.

Case Studies

-

Inhibition of Cancer Cell Proliferation

- A study demonstrated that the compound significantly inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.

-

Anti-inflammatory Effects

- Another investigation highlighted its anti-inflammatory properties, showing a reduction in pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in conditions like rheumatoid arthritis.

Data Table: Biological Activity Summary

Pharmacokinetics

The pharmacokinetic properties of the compound have been studied to understand its absorption, distribution, metabolism, and excretion (ADME). Key findings include:

- Absorption : Rapid absorption with peak plasma concentrations achieved within 1–2 hours post-administration.

- Metabolism : Primarily metabolized in the liver through cytochrome P450 enzymes.

- Excretion : Excreted mainly via urine as metabolites.

Toxicology

Toxicological assessments indicate a favorable safety profile at therapeutic doses. However, further studies are warranted to explore long-term effects and potential interactions with other pharmaceuticals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.